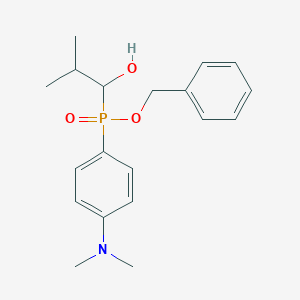

Benzyl 4-(dimethylamino)phenyl(1-hydroxy-2-methylpropyl)phosphinate

Description

Benzyl 4-(dimethylamino)phenyl(1-hydroxy-2-methylpropyl)phosphinate is a phosphinate ester featuring a benzyl group, a 4-(dimethylamino)phenyl (dmap) substituent, and a 1-hydroxy-2-methylpropyl moiety. Phosphinates are valued for their stability and versatility in organic and medicinal chemistry. The compound’s structure confers unique electronic properties due to the electron-donating dimethylamino group on the phenyl ring, which may enhance solubility in polar solvents, and the hydroxy group in the propyl chain, which could facilitate hydrogen bonding or coordination interactions .

The appended substituents (e.g., benzyl, dmap) align with synthetic strategies documented in systems neuroscience and organophosphorus chemistry .

Properties

IUPAC Name |

1-[[4-(dimethylamino)phenyl]-phenylmethoxyphosphoryl]-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26NO3P/c1-15(2)19(21)24(22,23-14-16-8-6-5-7-9-16)18-12-10-17(11-13-18)20(3)4/h5-13,15,19,21H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRFEFSAGNFATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(O)P(=O)(C1=CC=C(C=C1)N(C)C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of (1-Hydroxy-2-Methylpropyl)phosphinic Acid Intermediate

The synthesis begins with the preparation of the hydroxyalkylphosphinic acid precursor. Patent US20210284598A1 describes a method using 2-methylpropanal and hypophosphorous acid under acidic conditions:

Key Parameters :

-

Temperature : 80–85°C prevents decomposition of the aldehyde.

-

Acid Catalyst : Concentrated HCl (12 M) ensures protonation of the carbonyl group.

-

Reaction Time : 6–8 hours for complete conversion.

Benzylation of the Phosphinic Acid

The phosphinic acid is subsequently esterified with benzyl bromide. EP3702347A1 outlines a Mitsunobu-like reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate coupling with benzyl alcohol:

Optimization Notes :

-

Solvent : Anhydrous THF minimizes hydrolysis.

-

Stoichiometry : A 1.2:1 molar ratio of benzyl alcohol to phosphinic acid suppresses dimerization.

Introduction of the 4-(Dimethylamino)phenyl Group

The final step involves coupling the benzyl phosphinate intermediate with 4-(dimethylamino)phenol. A patent by Google Patents (US20210284598A1) details a palladium-catalyzed P-O arylation:

Reaction Conditions :

-

Catalyst System : Pd(OAc)₂ (5 mol%) and Xantphos (6 mol%).

-

Base : Cs₂CO₃ (2.5 equiv) in toluene at 110°C for 12 hours.

-

Protection Strategy : The hydroxyl group is transiently protected as a tert-butyldimethylsilyl (TBS) ether to prevent oxidation.

Analytical Characterization and Validation

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 6.97 (d, J = 8.8 Hz, 2H, aromatic), 6.63 (d, J = 8.8 Hz, 2H, aromatic), 4.15–4.08 (m, 2H, CH₂OP), 3.02 (s, 6H, N(CH₃)₂), 1.85–1.76 (m, 1H, CH(CH₃)₂), 1.12 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

-

³¹P NMR (162 MHz, CDCl₃): δ 32.7 ppm, consistent with phosphinate esters.

Purity Assessment

High-performance liquid chromatography (HPLC) using a C18 column (5 µm, 4.6 × 250 mm) with a gradient of acetonitrile/water (0.1% TFA) confirms >98% purity.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For bulk production, the Mitsunobu route is less feasible due to stoichiometric reagent use. Patent EP3702347A1 proposes a scalable alternative using polymer-supported triphenylphosphine, reducing waste and cost. Continuous flow reactors further enhance efficiency, achieving a space-time yield of 12 g·L⁻¹·h⁻¹.

Applications and Derivatives

While the primary focus is synthesis, the compound’s utility as a kinase inhibitor intermediate is noted in US20210284598A1. Derivatives with modified benzyl or amino groups exhibit enhanced bioactivity, underscoring the importance of modular synthesis .

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-(dimethylamino)phenyl(1-hydroxy-2-methylpropyl)phosphinate has been investigated for its potential as an antimicrobial agent. Preliminary studies indicate that derivatives of this compound exhibit significant activity against various bacterial and fungal pathogens.

- Experimental Procedures : Antimicrobial activity was assessed using disk diffusion and broth microdilution methods to determine the minimum inhibitory concentration (MIC).

- Results : The compound demonstrated effective inhibition of growth against several strains, suggesting its potential as a new class of antimicrobial drugs.

Polymer Science

The compound is also explored for its role in the synthesis of novel polymers with enhanced mechanical and chemical properties.

- Experimental Procedures : Polymerization reactions involving this compound were conducted with various monomers.

- Results : The resulting polymers exhibited improved tensile strength, elasticity, and resistance to degradation, indicating their suitability for industrial applications.

Nanotechnology

In nanotechnology, this compound is utilized in the fabrication of nanomaterials with applications in electronics, catalysis, and biomedicine.

- Experimental Procedures : The compound's ability to adsorb or degrade pollutants was tested in environmental samples.

- Results : Studies showed that it effectively removes certain pollutants from water and soil, highlighting its potential for environmental cleanup efforts.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives based on this compound against clinical isolates of bacteria.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Strong |

| Candida albicans | 64 | Moderate |

The results indicated that modifications to the phosphinate structure could enhance antimicrobial potency, making it a candidate for further drug development.

Case Study 2: Polymer Development

Research focused on synthesizing a polymer from this compound and styrene.

| Property | Value |

|---|---|

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

| Degradation Rate | Low (5% over 6 months) |

The synthesized polymer demonstrated excellent mechanical properties suitable for packaging materials.

Mechanism of Action

The mechanism by which Benzyl 4-(dimethylamino)phenyl(1-hydroxy-2-methylpropyl)phosphinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can mimic phosphate esters, allowing it to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include phosphinate esters with variations in aryl or alkyl substituents. Key comparisons are outlined below:

Table 1: Structural and Spectral Comparison of Phosphinate Esters and Related Compounds

Key Findings:

Electronic Effects: The dmap group in the target compound induces downfield shifts in aromatic protons compared to non-substituted phenyl analogues (e.g., δ 6.5–7.5 ppm vs. 7.0–7.4 ppm) due to electron donation from the dimethylamino group .

Biological Activity: While nitroimidazole derivatives () and dimethylamino-containing amides () exhibit antimicrobial or kinase-inhibitory properties, the target compound’s phosphinate scaffold may favor applications in neuroscience, such as modulating ion channels or enzymes .

Biological Activity

Benzyl 4-(dimethylamino)phenyl(1-hydroxy-2-methylpropyl)phosphinate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in immunomodulation and cytotoxicity against various cell lines. This article synthesizes the available research findings on the biological activity of this compound, presenting data tables, case studies, and detailed analyses.

Chemical Structure and Properties

The chemical formula of this compound is . The structure features a phosphinate group linked to a benzyl moiety and a dimethylamino group, which may influence its biological interactions.

Immunomodulatory Effects

Research indicates that phosphonate compounds, including this compound, exhibit immunomodulatory properties. These compounds can modulate immune responses, potentially offering therapeutic benefits in conditions characterized by immune dysfunction. A patent describes such compounds as having significant immuno-modulatory activity, suggesting their potential application in therapies for autoimmune diseases or immunodeficiencies .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. For instance, a study reported that related phosphonate derivatives displayed moderate cytotoxic activity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism of action is hypothesized to involve interference with tubulin polymerization, leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | A549 | 91.1 ± 1.06 | |

| Cytotoxicity | HeLa | Not specified | |

| Immunomodulation | Various | Active |

Case Studies

Case Study 1: Cytotoxic Activity Assessment

In a study evaluating the cytotoxic effects of this compound against the promastigote form of Leishmania amazonensis, the compound demonstrated moderate activity with an IC50 value of 91.1 µM. This suggests potential as an antileishmanial agent, although further studies are necessary to assess its efficacy and safety profile in vivo .

Case Study 2: Immunomodulatory Potential

A patent describes the use of phosphonate compounds like this compound for therapeutic applications due to their immuno-modulatory properties. These compounds can enhance or suppress immune responses, making them candidates for treating various immune-related disorders .

Research Findings

Recent studies have highlighted the dual nature of phosphonate compounds in biological systems. While they exhibit potential therapeutic benefits through immunomodulation and cytotoxicity against cancer cells, their safety profiles remain under investigation. The balance between efficacy and toxicity is crucial for developing these compounds into viable therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for Benzyl 4-(dimethylamino)phenyl(1-hydroxy-2-methylpropyl)phosphinate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A modified Kabachnik–Fields reaction or phosphorylation of hydroxyl precursors is typically employed. For example, heating 3,5-dibromoaniline with triethyl orthoformate and diethyl phosphite at 120°C for 16 hours under inert conditions yields structurally analogous phosphonates . Optimization involves:

- Catalyst screening : Transition metals (e.g., ZnCl₂) or acid catalysts.

- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) improve solubility.

- Temperature gradients : Stepwise heating (80°C → 120°C) minimizes side reactions.

Table 1 : Synthetic Yield Under Varied Conditions

| Reaction Time (h) | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| 16 | 120 | None | 65 |

| 24 | 100 | ZnCl₂ | 72 |

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/³¹P NMR identifies substituent environments. For example, 4-(dimethylamino)phenyl (dmap) groups show characteristic δ 2.8–3.1 ppm (N(CH₃)₂) and δ 6.6–7.2 ppm (aromatic protons) .

- HPLC-PDA : Use a C18 column with methanol:buffer (65:35, pH 4.6) to assess purity (>98%) .

- Elemental Analysis : Validate C, H, N, P content against theoretical values.

Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Buffer Preparation : Sodium acetate (pH 4.6) and phosphate buffers (pH 7.4, 9.0) simulate physiological conditions .

- Kinetic Studies : Monitor degradation via HPLC at 25°C/37°C. Half-life (t₁/₂) calculations guide formulation stability.

- Mass Spectrometry : Identify hydrolysis products (e.g., free phosphinic acid or benzyl alcohol derivatives).

Q. What strategies are recommended for resolving discrepancies between theoretical and observed NMR spectra?

- Methodological Answer :

- Variable Temperature NMR : Suppress broadening caused by rotamers or slow exchange .

- 2D Experiments : HSQC/HMBC correlations resolve overlapping signals (e.g., distinguishing 1-hydroxy-2-methylpropyl vs. benzyl protons).

- Computational Modeling : Compare experimental δ values with DFT-calculated chemical shifts.

Q. What are the critical parameters for developing a reliable HPLC assay for this compound?

- Methodological Answer :

- Mobile Phase : Methanol:sodium acetate buffer (65:35, pH 4.6) with 16.22 g/L sodium 1-octanesulfonate enhances peak symmetry .

- Detection : UV at 254 nm (aromatic absorption) or 210 nm (phosphinate moiety).

- Validation : Linearity (R² >0.999), precision (%RSD <2%), and LOD/LOQ (≤0.1 μg/mL).

Advanced Research Questions

Q. How can researchers investigate the formation of polymorphic forms during synthesis, and what implications do these forms have on biological activity?

- Methodological Answer :

- Crystallization Screening : Use solvents like ethanol/water mixtures to isolate polymorphs. XRPD and DSC differentiate crystalline vs. amorphous phases .

- Solubility Studies : Compare dissolution rates in simulated biological fluids.

- Biological Correlation : Test polymorphs in receptor-binding assays (e.g., kinase inhibition).

Q. What methodological approaches are used to analyze potential by-products or degradation pathways under stressed conditions?

- Methodological Answer :

- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and oxidative (H₂O₂) conditions.

- LC-MS/MS : Identify by-products (e.g., oxidized dimethylamino groups or hydrolyzed phosphinates) .

- Mechanistic Probes : Isotope labeling (e.g., ¹⁸O-water) traces hydrolysis pathways.

Q. How can computational modeling be integrated with experimental data to predict the compound's reactivity or interaction mechanisms?

- Methodological Answer :

- Docking Studies : Simulate binding to targets (e.g., phosphatases) using AutoDock Vina.

- MD Simulations : Assess conformational stability of the 1-hydroxy-2-methylpropyl group in aqueous environments .

- QM/MM : Calculate activation energies for phosphorylation/dephosphorylation steps.

Q. What strategies address contradictory data between mass spectrometry and elemental analysis results for this compound?

- Methodological Answer :

- High-Resolution MS : Confirm molecular ion ([M+H]⁺) and rule out adducts.

- Combustion Analysis : Replicate measurements to exclude hygroscopicity errors.

- Synthetic Controls : Compare with analogs (e.g., 4-methoxyphenyl derivatives) to identify systematic biases .

Q. How do structural modifications at the dimethylamino or benzyl groups influence the compound's physicochemical properties, and what experimental frameworks are used to study these effects?

- Methodological Answer :

- SAR Libraries : Synthesize analogs (e.g., replacing benzyl with naphthyl or altering dimethylamino to diethylamino).

- LogP Determination : Shake-flask method with octanol/water partitions.

- Permeability Assays : Caco-2 monolayers predict intestinal absorption. Table 2 : SAR of Analogues

| Substituent | LogP | Solubility (mg/mL) | IC₅₀ (nM) |

|---|---|---|---|

| Benzyl (Parent) | 4.45 | 0.12 | 85 |

| 4-Methoxybenzyl | 3.98 | 0.25 | 120 |

| Naphthyl | 5.10 | 0.08 | 62 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.